4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine
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Overview
Description
4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine is a heterocyclic compound that contains a pyridazine ring with various substituents. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-5-oxo-2-pyrazoline with benzaldehyde in the presence of a base . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have different biological activities and applications .
Scientific Research Applications
4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with similar biological activities.
Pyrimidine: Another diazine compound with different nitrogen positions in the ring.
Pyrazine: A related compound with nitrogen atoms at different positions.
Uniqueness
4-Benzylidene-6-chloro-3-methyl-4,5-dihydropyridazine is unique due to its specific substituents and the resulting biological activities.
Properties
CAS No. |
105826-53-7 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
5-benzylidene-3-chloro-6-methyl-4H-pyridazine |
InChI |
InChI=1S/C12H11ClN2/c1-9-11(8-12(13)15-14-9)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
IKEOKRLRLFGKAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(CC1=CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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